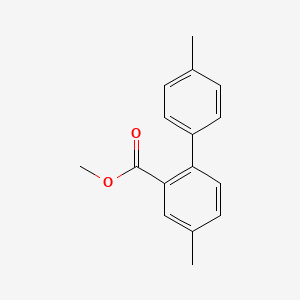

Methyl 4',4-dimethylbiphenyl-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4’,4-dimethylbiphenyl-2-carboxylate is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 4 and 4’ positions and a carboxylate ester group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4’,4-dimethylbiphenyl-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4’,4-dimethylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4’,4-dimethylbiphenyl-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or crystallization are used to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4’,4-dimethylbiphenyl-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4’,4-dimethylbiphenyl-2-carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol, 4’,4-dimethylbiphenyl-2-methanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: 4’,4-dimethylbiphenyl-2-carboxylic acid

Reduction: 4’,4-dimethylbiphenyl-2-methanol

Substitution: Various substituted biphenyl derivatives depending on the reagents used

Applications De Recherche Scientifique

Catalytic Applications

Methyl 4',4-dimethylbiphenyl-2-carboxylate serves as a crucial intermediate in the synthesis of various catalysts, particularly in cross-coupling reactions such as the Suzuki reaction.

- Catalyst Development : It has been used to develop catalysts that exhibit high activity and selectivity for the formation of biaryl compounds. For instance, studies have shown that catalysts derived from this compound can facilitate the coupling of aryl halides with arylboronic acids, yielding products with high purity and yield rates (81–100%) in short reaction times (10–90 minutes) .

- Mechanistic Studies : Research has also focused on understanding the mechanisms of these catalytic processes, using techniques such as thermogravimetric analysis (TGA) and scanning electron microscopy (SEM) to analyze the structural properties of the catalysts .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects.

- Hepatoprotective Effects : The compound has shown promise as a hepatoprotectant in the treatment of chronic hepatitis. At concentrations of 250 µg/ml, it stimulates JAK/STAT signaling pathways and induces the expression of interferon-α stimulated genes in HepG2 cell lines, which are relevant for liver health .

- Research on Hepatic Fibrosis : Further studies indicate that it may help normalize elevated alanine aminotransferase (ALT) levels, making it a candidate for research into hepatic fibrosis and chronic hepatocellular damage .

Material Science

The unique properties of this compound make it suitable for various applications in material science.

- Polymer Precursors : It is utilized as a platform chemical for producing polymer precursors and plasticizers, contributing to advancements in polymer technology .

- Photochemical Reactions : The compound is also employed in photochemical reactions, where it acts as a reactant to synthesize other valuable organic compounds .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | Suzuki-Miyaura coupling | High yields (81–100%) in short reaction times |

| Medicinal Chemistry | Hepatoprotective agent | Stimulates JAK/STAT signaling; normalizes ALT |

| Material Science | Polymer precursors and plasticizers | Used in producing advanced materials |

| Photochemistry | Synthesis of organic compounds | Important reactant in photochemical processes |

Mécanisme D'action

The mechanism of action of methyl 4’,4-dimethylbiphenyl-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and ester group can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl biphenyl-2-carboxylate: Lacks the methyl groups at the 4 and 4’ positions, resulting in different chemical and physical properties.

4’,4-dimethylbiphenyl-2-carboxylic acid: The carboxylic acid analog of methyl 4’,4-dimethylbiphenyl-2-carboxylate.

4’,4-dimethylbiphenyl: Lacks the carboxylate ester group, leading to different reactivity and applications.

Uniqueness

Methyl 4’,4-dimethylbiphenyl-2-carboxylate is unique due to the presence of both methyl groups and the carboxylate ester group, which confer distinct chemical reactivity and potential applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Activité Biologique

Methyl 4',4-dimethylbiphenyl-2-carboxylate is an organic compound characterized by its biphenyl structure, where two phenyl rings are connected by a single bond, with methyl groups at the para positions of one ring and a carboxylate group on the second. This compound has garnered interest in various fields, including organic synthesis and materials science, but its specific biological activity remains under-researched. This article reviews the available literature on its biological properties, potential mechanisms of action, and applications.

- Molecular Formula : C16H18O2

- Molecular Weight : 246.31 g/mol

- Structure : The compound features a biphenyl core with methyl and carboxylate substituents.

Biological Activity Overview

Despite limited direct studies on this compound, its structural characteristics suggest potential biological activities. The biphenyl structure is known for its reactivity and ability to interact with biological systems, which may lead to various effects.

- Electrophilic Substitution : The biphenyl core can undergo electrophilic aromatic substitution reactions, which may facilitate interactions with biological molecules.

- Reactivity : The ester group can be hydrolyzed to form the corresponding carboxylic acid, which may enhance biological interactions.

Research Findings

A few studies have explored compounds related to this compound, providing insights into its potential biological activities:

- Anticancer Activity : Related compounds have exhibited cytotoxic effects against various cancer cell lines. For example, studies on biphenyl derivatives have shown moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines, suggesting that similar activities could be investigated for this compound .

- Fungicidal and Insecticidal Activities : Some derivatives of biphenyl compounds have demonstrated fungicidal and insecticidal properties, indicating that this compound might also possess similar bioactive characteristics .

Case Studies

While specific case studies on this compound are scarce, related research provides a foundation for understanding its potential:

Applications in Research

This compound serves as a building block in organic synthesis and materials science. Its unique structural features make it valuable for developing new materials and pharmaceuticals. The compound's potential as a lead in drug discovery highlights the need for further investigation into its biological properties.

Propriétés

IUPAC Name |

methyl 5-methyl-2-(4-methylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)14-9-6-12(2)10-15(14)16(17)18-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADBNOXPAIVEOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.